molecular formula C13H17NO5 B1272186 Boc-3-amino-4-methoxybenzoic acid CAS No. 306937-12-2

Boc-3-amino-4-methoxybenzoic acid

Cat. No. B1272186
M. Wt: 267.28 g/mol
InChI Key: HJRQIHYNWZEWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-amino-4-methoxybenzoic acid is a derivative of benzoic acid that is modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group on the benzene ring. This compound is of interest due to its utility in the synthesis of peptides and glycopeptide mimics, which are important in the study of protein interactions and functions. The Boc group is a common protecting group used in peptide synthesis because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of related compounds, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, has been achieved with an overall yield of over 40% starting from Boc-Ser-OH. This process involves standard Fmoc chemistry-based solid-phase peptide synthesis, which is a widely used method for constructing peptides. The Boc group plays a crucial role in protecting the amino group during the synthesis process . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described, demonstrating the versatility of Boc-protected amino acids in liquid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-3-amino-4-methoxybenzoic acid includes a benzene ring substituted with a methoxy group and an amino group protected by a Boc group. The presence of these functional groups allows for specific chemical reactions to occur, such as the chemoselective reaction of reducing sugars with peptides containing these amino acids to produce glycoconjugates . The structure is characterized by spectroscopic methods such as 1H-NMR and 13C-NMR, which provide detailed information about the molecular environment and the presence of functional groups .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in the synthesis of peptides and glycopeptides. For instance, the chemoselective reaction of reducing sugars with peptides containing Boc-protected amino acids leads to the formation of glycoconjugates that mimic natural O-linked glycopeptides . The Boc group ensures that the amino group is protected during these reactions and can be selectively deprotected later on.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-amino-4-methoxybenzoic acid are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial during peptide synthesis. The methoxy group is an electron-donating substituent that can affect the reactivity of the benzene ring. The compound's solubility, stability, and reactivity are essential for its use in peptide synthesis and are typically assessed using techniques like HPLC to determine purity and monitor the progress of chemical reactions .

Scientific Research Applications

1. Separation and Recovery of Palladium from Automotive Catalysts

  • Summary of Application : Boc-3-amino-4-methoxybenzoic acid is used in the synthesis of a novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer (PANI–AMB). This copolymer is used as an adsorbent for the separation and recovery of palladium (Pd) from a mixed solution containing platinum (Pt), palladium (Pd), and rhodium (Rh), which are commonly found in the leaching liquor of automotive catalysts .
  • Methods of Application : Batch sorption studies were carried out, and the main adsorption parameters were systematically investigated. The relevant thermodynamic parameters, isotherms, and kinetic models were also evaluated .
  • Results or Outcomes : The PANI–AMB copolymer showed a high adsorption capacity of 278.5 mg/g for Pd(II). The separation factors βPd/Pt and βPd/Rh were 4.3 × 10^3 and 5.3 × 10^3, respectively. The sorption of Pd(II) occurs mainly by chelation between Pd(II) and –NH–/–N /–COOH/–OCH3 and is accompanied by a redox mechanism involving the reduction of Pd(II) to Pd(0). The new PANI–AMB adsorbent showed efficient adsorption and separation of palladium from the leaching liquor of spent automotive catalysts, as well as good stability and reusability .

2. Synthesis of Carbazole Alkaloids

  • Summary of Application : Boc-3-amino-4-methoxybenzoic acid is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

3. Synthesis of VEGFR-2 Inhibitors

  • Summary of Application : Boc-3-amino-4-methoxybenzoic Acid is used as a reactant in the synthesis of VEGFR-2 inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

4. Preparation of Dihydroisoquinoline Compounds

  • Summary of Application : Boc-3-amino-4-methoxybenzoic Acid is used in the preparation of dihydroisoquinoline compounds, which act as tubulin polymerization inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

5. Dual Protection of Amino Functions

  • Summary of Application : Boc-3-amino-4-methoxybenzoic Acid is used in dual protection of amino functions .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

6. Preparation of (Aminophenyl)benzothiazoles and (Phenyl)(cyanopyrazinyl)urea Derivatives

  • Summary of Application : Boc-3-amino-4-methoxybenzoic Acid is an intermediate used to prepare (aminophenyl)benzothiazoles with antitumor activities. It is also used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

While specific safety and hazard information for “Boc-3-amino-4-methoxybenzoic acid” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . Store in a dry, cool, and well-ventilated place .

Future Directions

“Boc-3-amino-4-methoxybenzoic acid” and similar compounds have potential applications in various fields. For instance, a copolymer of aniline and 3-amino-4-methoxybenzoic acid has been used as an adsorbent for the separation and recovery of palladium from automotive catalysts . This suggests potential future directions in waste treatment and resource recovery.

properties

IUPAC Name

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRQIHYNWZEWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370843
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-amino-4-methoxybenzoic acid

CAS RN

306937-12-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.